molecular formula C11H20ClN3O3 B15225306 (S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride

(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride

Cat. No.: B15225306
M. Wt: 277.75 g/mol
InChI Key: HZQWVXWMEVFJRJ-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazine core. Key structural attributes include:

  • Stereochemistry: The (S)-configuration at the chiral center ensures specificity in biological interactions.
  • Functional Groups: A propanoic acid moiety enhances solubility in aqueous environments, while the hydrochloride salt improves bioavailability.
  • Core Structure: The hexahydroimidazo[1,5-a]pyrazine ring system provides rigidity, influencing conformational stability and receptor binding.

Its synthesis typically involves multi-step routes, including cyclization and stereoselective modifications .

Properties

Molecular Formula

C11H20ClN3O3

Molecular Weight

277.75 g/mol

IUPAC Name

3-[(8aS)-3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl]-2,2-dimethylpropanoic acid;hydrochloride

InChI

InChI=1S/C11H19N3O3.ClH/c1-11(2,9(15)16)7-13-6-8-5-12-3-4-14(8)10(13)17;/h8,12H,3-7H2,1-2H3,(H,15,16);1H/t8-;/m0./s1

InChI Key

HZQWVXWMEVFJRJ-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(CN1C[C@@H]2CNCCN2C1=O)C(=O)O.Cl

Canonical SMILES

CC(C)(CN1CC2CNCCN2C1=O)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,5-a]pyrazine core

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are employed to streamline the production process and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Core Modifications

The imidazo[1,5-a]pyrazine core differentiates this compound from analogs with related bicyclic systems. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Melting Point (°C) Solubility Profile
Target Compound Imidazo[1,5-a]pyrazine Propanoic acid, dimethyl, oxo, hydrochloride Not reported High (hydrochloride salt)
Compound 2d Imidazo[1,2-a]pyridine Cyano, nitrophenyl, diethyl carboxylate 215–217 Low (non-ionic solid)
Alkyltrimethylammonium (e.g., BAC-C12) Quaternary ammonium Long alkyl chain Not applicable Amphiphilic (CMC-dependent)

Key Observations :

  • Core Heteroatoms: The pyrazine ring in the target compound contains two nitrogen atoms, unlike the pyridine ring in Compound 2d.
  • Substituent Effects: The hydrochloride salt and propanoic acid group in the target compound enhance solubility compared to 2d’s lipophilic diethyl ester and cyano groups .
  • Biological Implications: The target compound’s ionic character may favor interactions with charged binding pockets, whereas 2d’s nitro and cyano groups could engage in π-π stacking or dipole interactions .

Research Findings and Implications

  • Physicochemical Properties : The hydrochloride salt form of the target compound confers superior aqueous solubility compared to neutral analogs like 2d, critical for oral bioavailability .
  • Methodological Variance : CMC determination methods for surfactants (e.g., BAC-C12) are less relevant for ionic compounds like the target, underscoring the need for tailored analytical approaches.
  • Virtual Screening : Dissimilarity in core structures can lead to divergent virtual screening outcomes, highlighting the importance of method selection (e.g., 2D vs. 3D similarity metrics) in drug discovery .

Biological Activity

(S)-2,2-Dimethyl-3-(3-oxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)propanoic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H18N4O3·HCl
  • Molecular Weight : 302.77 g/mol

The compound features a hexahydroimidazo[1,5-a]pyrazine moiety, which is significant for its biological interactions.

Research indicates that this compound may influence various biological pathways. It has been shown to modulate TNF signaling pathways, which are crucial in inflammatory responses. The modulation of such pathways suggests potential applications in treating inflammatory diseases and possibly cancer-related conditions .

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

  • Anti-inflammatory Effects : In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity : Preliminary studies on various cancer cell lines suggest that the compound exhibits cytotoxic effects, leading to apoptosis in treated cells. The specific mechanisms involved include the induction of oxidative stress and disruption of mitochondrial function.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Inflammatory Models : In a murine model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and histopathological improvements compared to control groups. This suggests a strong anti-inflammatory effect that could be beneficial in clinical settings .
  • Cancer Research : A study investigating its effects on breast cancer cells showed that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways. These findings support further exploration into its use as an adjunct therapy in oncology .

Data Tables

Biological Activity Effect Observed Study Reference
Anti-inflammatoryReduced cytokine production
CytotoxicityInduced apoptosis in cancer cells
Joint swelling reductionSignificant improvement in arthritis model

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing imidazo[1,5-a]pyrazine derivatives analogous to the target compound?

  • Answer : Multi-step synthesis involving nucleophilic substitution, cyclization, and salt formation is typical. For example:

  • Step 1 : React hexahydroimidazo[1,5-a]pyrazin-3-one with a propanoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the core structure .
  • Step 2 : Introduce dimethyl groups via alkylation or Michael addition, optimizing temperature (70–100°C) and solvent polarity (DMF or ethanol) .
  • Step 3 : Hydrochloride salt formation using HCl gas in dichloromethane, followed by recrystallization from ethanol/water .
    • Validation : Confirm structure via ¹H/¹³C NMR (e.g., δ 1.2–1.5 ppm for dimethyl groups) and HRMS (Δ < 2 ppm between observed and calculated m/z) .

Q. How should researchers characterize the stereochemical purity of the (S)-enantiomer?

  • Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis. Compare retention times with racemic mixtures to confirm enantiomeric excess (>98%) .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Answer :

  • ¹H/¹³C NMR : Assign peaks for imidazo[1,5-a]pyrazine protons (δ 3.5–4.5 ppm) and carbonyl carbons (δ 170–175 ppm) .
  • IR Spectroscopy : Identify C=O stretches (1650–1750 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., C₁₃H₂₁ClN₃O₃) with <2 ppm mass error .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported for similar compounds?

  • Answer : Discrepancies often arise from reaction conditions:

  • Example : A 55% yield for a tetrahydroimidazo[1,2-a]pyridine derivative was achieved at 215–217°C, while a 70% yield for pyrazolo[1,5-a]pyrimidine required reflux in ethanol .
  • Mitigation : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)₂ vs. CuI) using design-of-experiments (DoE) to optimize reproducibility .

Q. What strategies are effective for improving aqueous solubility of the hydrochloride salt?

  • Answer :

  • Co-solvent systems : Use ethanol/water (1:1 v/v) or PEG-400 to enhance dissolution .
  • Particle size reduction : Apply nano-milling (Z-average <200 nm) to increase surface area .
  • Data : Solubility of analogous salts improved from 2.1 mg/mL (free base) to 12.8 mg/mL (HCl salt) in PBS (pH 7.4) .

Q. How to design in vitro assays to evaluate biological activity without commercial standards?

  • Answer :

  • Positive controls : Use structurally related inhibitors (e.g., NOTUM inhibitors from Activity-Based Protein Profiling) .
  • Dose-response curves : Test 0.1–100 µM concentrations in triplicate, monitoring IC₅₀ values with 95% confidence intervals .
  • Validation : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.